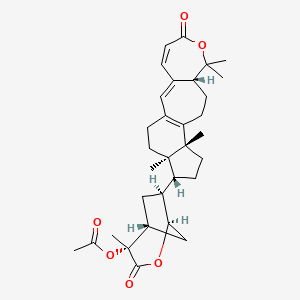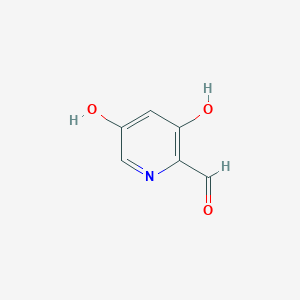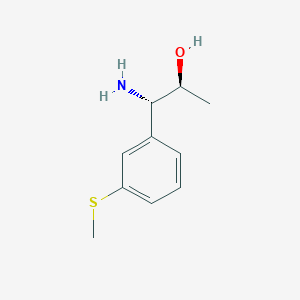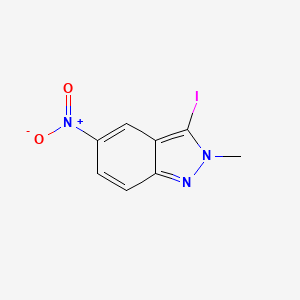
4-(Aminomethyl)benzenesulfonamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)benzenesulfonamide dihydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a derivative of benzenesulfonamide and is characterized by the presence of an aminomethyl group attached to the benzene ring.
Métodos De Preparación
The synthesis of 4-(Aminomethyl)benzenesulfonamide dihydrochloride typically involves the following steps :
Starting Material: The process begins with N-benzylacetamide as the starting material.
Chlorosulfonation: N-benzylacetamide is reacted with chlorosulfonic acid at a controlled temperature to form 4-(acetamidomethyl)benzenesulfonyl chloride.
Ammonolysis: The sulfonyl chloride intermediate is then treated with ammonia to yield 4-(acetamidomethyl)benzenesulfonamide.
Hydrolysis: The final step involves hydrolyzing the acetamide group under basic conditions to obtain 4-(Aminomethyl)benzenesulfonamide. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Análisis De Reacciones Químicas
4-(Aminomethyl)benzenesulfonamide dihydrochloride undergoes various chemical reactions, including :
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include chlorosulfonic acid, ammonia, and hydrochloric acid. The major products formed from these reactions are typically derivatives of benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)benzenesulfonamide dihydrochloride has several scientific research applications :
Medicine: It is used as an intermediate in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. These drugs are effective against a wide range of bacterial infections, including those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It is used in biochemical research to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)benzenesulfonamide dihydrochloride involves the inhibition of nucleic acid synthesis in bacteria . The compound targets enzymes involved in the synthesis of nucleotides, thereby preventing the replication and transcription of bacterial DNA. This leads to the inhibition of bacterial growth and proliferation.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzenesulfonamide dihydrochloride is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include:
Sulfamethoxazole: Another sulfonamide-based drug used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamylon: A topical agent used for burn wounds.
These compounds share a common sulfonamide group but differ in their specific structures and applications.
Propiedades
Fórmula molecular |
C7H12Cl2N2O2S |
|---|---|
Peso molecular |
259.15 g/mol |
Nombre IUPAC |
4-(aminomethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);2*1H |
Clave InChI |
WEICVMSGPGBGRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)S(=O)(=O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)




![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)



![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

